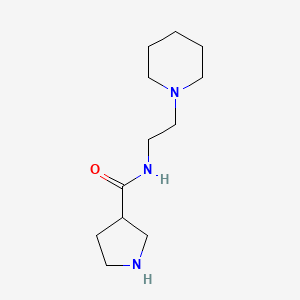

Pyrrolidine-3-carboxylic acid (2-piperidin-1-yl-ethyl)-amide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrrolidine-3-carboxylic acid (2-piperidin-1-yl-ethyl)-amide is a useful research compound. Its molecular formula is C12H23N3O and its molecular weight is 225.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Pyrrolidine-3-carboxylic acid (2-piperidin-1-yl-ethyl)-amide, a compound with significant biological potential, has garnered attention for its diverse pharmacological activities. This article provides an in-depth examination of its biological activity, synthesis, and potential therapeutic applications based on a review of recent literature.

Chemical Structure and Synthesis

This compound is characterized by its unique structural features, which include a pyrrolidine ring and a piperidine moiety. The synthesis of this compound is typically achieved through amidation reactions involving pyrrolidine derivatives and piperidinyl ethyl amines. Variations in the synthetic pathway can lead to different derivatives with altered biological properties.

1. Antimicrobial Properties

Pyrrolidine derivatives, including the target compound, have been noted for their antimicrobial activities. For instance, certain derivatives exhibit significant efficacy against various bacterial strains, including Mycobacterium tuberculosis, which poses a global health challenge due to rising multidrug resistance .

2. Inhibition of Enzymatic Activity

The compound has shown potential as an inhibitor of key enzymes involved in metabolic pathways. For example, it has been identified as a potent inhibitor of InhA, an enzyme critical for the fatty acid elongation cycle in Mycobacterium tuberculosis. This inhibition is crucial for developing new antituberculosis agents .

3. Cancer Cell Proliferation Inhibition

Research indicates that certain derivatives of pyrrolidine compounds can inhibit cancer cell proliferation. In studies involving breast cancer cells (MDA-MB-231) and pancreatic ductal adenocarcinoma cells (PANC-1), specific analogs demonstrated significant inhibition of cell invasion and migration . The mechanisms underlying these effects suggest that these compounds may interfere with critical signaling pathways involved in tumor progression.

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is essential for optimizing the efficacy of pyrrolidine derivatives. A systematic SAR analysis has revealed that modifications to the amide bond and the incorporation of different substituents can significantly enhance potency and selectivity against specific targets .

| Modification | Effect on Activity |

|---|---|

| Addition of methyl group | Increased potency in enzyme inhibition |

| Alteration of aromatic rings | Variable effects on cytotoxicity |

| Change in linker length | Optimal distance correlates with activity |

Case Studies

Several case studies highlight the biological activity of pyrrolidine derivatives:

- Case Study 1 : A series of pyrrolidine carboxamides were evaluated for their ability to inhibit InhA. The lead compound showed over 160-fold improvement in potency after structural optimization through high-throughput screening .

- Case Study 2 : In vitro assays demonstrated that certain derivatives could significantly reduce the proliferation of MDA-MB-231 cells, suggesting their potential use as therapeutic agents in cancer treatment .

Aplicaciones Científicas De Investigación

Pharmacological Activities

Pyrrolidine derivatives have been extensively studied for their pharmacological properties. The compound has been noted for its potential as an anticoagulant, specifically as a factor Xa inhibitor. This mechanism is crucial for preventing thrombotic disorders such as myocardial infarction and deep vein thrombosis .

Key Therapeutic Uses:

- Anticoagulant Activity: Effective in inhibiting thrombin formation.

- Cancer Treatment: Potential use in preventing metastasis due to its effects on tumor cells.

Case Studies

-

Antithrombotic Properties:

A study demonstrated that derivatives of Pyrrolidine-3-carboxylic acid exhibited significant anticoagulant activity in vitro, suggesting their potential use in treating thrombotic disorders . -

Antitumor Activity:

Research indicated that certain piperidine derivatives could inhibit tumor cell proliferation, offering a promising avenue for cancer therapy .

Proteomics Research

The compound is utilized in proteomics research, where it serves as a tool for studying protein interactions and modifications. Its unique structure allows for specific binding to target proteins, facilitating the understanding of complex biological systems .

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard reference material in various chromatographic techniques, including HPLC and LC-MS. This application aids in the accurate quantification of related compounds in biological samples .

Propiedades

IUPAC Name |

N-(2-piperidin-1-ylethyl)pyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O/c16-12(11-4-5-13-10-11)14-6-9-15-7-2-1-3-8-15/h11,13H,1-10H2,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFTKBPXAACQTLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCNC(=O)C2CCNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.